Valproyl hydroxamic acid, VPA-HA

Description

Contextualization within Valproic Acid (VPA) Derivative Research

Valproic acid (VPA), a branched short-chain fatty acid, was first synthesized in 1882. nih.gov However, its anticonvulsant properties were not discovered until 1962. nih.govwikipedia.org Since then, VPA has become a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis. nih.govwikipedia.org The therapeutic utility of VPA is attributed to several mechanisms, including the enhancement of inhibitory neurotransmission via its effects on γ-aminobutyric acid (GABA) and the modulation of voltage-gated ion channels. nih.govnih.gov More recently, VPA has been identified as a histone deacetylase (HDAC) inhibitor, which has opened up avenues for its potential application in cancer therapy and the treatment of neurodegenerative diseases. nih.govnih.gov

Despite its broad therapeutic profile, the clinical use of VPA is hampered by significant adverse effects, most notably hepatotoxicity and teratogenicity. nih.govresearchgate.net These limitations have spurred extensive research into the development of VPA derivatives and analogs with the goal of improving potency and reducing toxicity. nih.govresearchgate.net The simple chemical structure of VPA lends itself to various modifications, including alterations to the carboxylic acid group, changes to the main carbon chain, and the introduction of different functional groups. nih.gov This has led to the synthesis of a wide array of VPA-derived compounds, including amide derivatives, acid and cyclic analogs, urea (B33335) derivatives, and prodrugs. nih.govresearchgate.net

Rationale for Investigating Hydroxamic Acid Analogs of Valproic Acid

The investigation into hydroxamic acid analogs of VPA, such as VPA-HA, is driven by the unique properties of the hydroxamic acid functional group (-CONHOH). Hydroxamic acids are known to be potent metal ion chelators and can modulate the activity of various metalloenzymes. nih.govresearchgate.net A key rationale for incorporating a hydroxamic acid moiety into the VPA structure is its established role as a pharmacophore in many HDAC inhibitors. nih.govresearchgate.net Given that VPA itself exhibits HDAC inhibitory activity, it was hypothesized that converting the carboxylic acid to a hydroxamic acid could enhance this property. nih.govresearchgate.net

Furthermore, a significant motivation for developing VPA-HA was the potential to mitigate the teratogenicity associated with VPA. nih.gov Research has suggested that the carboxylic acid group of VPA is a key contributor to its teratogenic effects. By replacing this group with a hydroxamic acid, researchers aimed to create a compound with a more favorable safety profile, particularly concerning developmental toxicity. nih.gov Early studies on hydroxamic acid derivatives of VPA indicated that they exhibited anticonvulsant activity with reduced or no teratogenic potential in animal models. nih.govchemicalbook.com

Historical Perspective on the Discovery and Initial Research into VPA-HA

Initial research into VPA-HA and other hydroxamic acid derivatives of VPA focused on evaluating their anticonvulsant activity and toxicity relative to the parent compound. nih.govhuji.ac.ilnih.gov Early studies demonstrated that VPA-HA possessed significant anticonvulsant effects. huji.ac.ilnih.gov For instance, in a maximal electroshock (MES) test, VPA-HA showed better anticonvulsant activity than VPA. nih.gov Importantly, these studies also revealed that VPA-HA was stable in vivo and did not readily convert back to VPA, suggesting that its therapeutic effects were due to its own intrinsic activity. huji.ac.ilnih.gov

A pivotal study tested fluorinated and non-fluorinated VPA analogs with hydroxamic acid moieties for their teratogenic, anticonvulsant, and neurotoxic potencies. nih.gov The results were promising, showing that all tested hydroxamates had greatly reduced or no teratogenic potency compared to their corresponding carboxylic acids. nih.gov These compounds also exhibited anticonvulsant activity, with some derivatives showing an improved protective index (the ratio of neurotoxic dose to effective anticonvulsant dose) compared to VPA. nih.gov This early research laid a strong foundation for the continued investigation of VPA-HA and related compounds as potentially safer and more effective therapeutic agents.

Research Findings on Valproyl Hydroxamic Acid Derivatives

Studies have explored the structure-activity relationship of various VPA-HA derivatives to identify compounds with optimal anticonvulsant profiles. The following table summarizes the activity of several derivatives in the maximal electroshock (MES) test.

| Compound | Anticonvulsant Activity (MES Test) |

|---|---|

| Valproyl hydroxamic acid (VPA-HA) | Active, better than VPA nih.gov |

| N-(1-hydroxyethyl)-valpromide (HEV) | Active, better than VPA nih.gov |

| N-methoxy valpromide (B1683473) | Active, better than VPA nih.gov |

| O-valproyl-VPA-HA | Inactive nih.gov |

| N-valproyl-O-valproyl-VPA-HA | Inactive nih.gov |

| N-(1-methoxyethyl) valpromide | Inactive nih.gov |

| N-(1,2-dihydroxylpropyl)-valpromide | Inactive nih.gov |

This data highlights the specific structural requirements for the anticonvulsant activity of valproyl hydroxamic acid derivatives. nih.gov

Comparative Potency of VPA and its Hydroxamic Acid Derivatives

The following table presents a comparison of the anticonvulsant activity (ED50), neurotoxicity (TD50), and protective index (PI) of VPA and its hydroxamic acid derivatives from a key study. nih.gov

| Compound | ED50 (mmol/kg) | TD50 (mmol/kg) | Protective Index (TD50/ED50) |

|---|---|---|---|

| Valproic acid (VPA) | 0.57 | 1.83 | 3.2 |

| VPA-hydroxamic acid | 0.16 - 0.59 | 0.70 - 1.42 | Variable |

| 2-Fluoro-VPA-hydroxamic acid | Not explicitly stated, but PI is 4.4 | Not explicitly stated, but PI is 4.4 | 4.4 |

The ED50 represents the dose effective in protecting 50% of animals from seizures, while the TD50 is the dose causing neurotoxicity in 50% of animals. A higher protective index indicates a more favorable therapeutic window. The data shows that hydroxamic acid derivatives can have improved protective indices compared to VPA. nih.gov

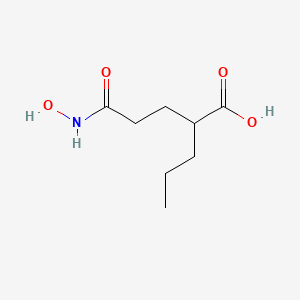

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-(hydroxyamino)-5-oxo-2-propylpentanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-2-3-6(8(11)12)4-5-7(10)9-13/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

DBKKIECDQPUEEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC(=O)NO)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modification Approaches for Vpa Ha and Its Analogs

Established Synthetic Pathways for Valproyl Hydroxamic Acid

The synthesis of Valproyl hydroxamic acid (VPA-HA) and other hydroxamic acids typically begins with a carboxylic acid precursor. nih.govunimi.it The most common and established methods involve the conversion of valproic acid or its more reactive derivatives into the final hydroxamic acid product through reaction with hydroxylamine (B1172632) or its salts. nih.govresearchgate.net

Two primary pathways are generally employed:

Activation of Carboxylic Acid: The carboxylic acid group of valproic acid is first "activated" to make it more reactive. A standard method is the conversion of valproic acid into its acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride. researchgate.netispub.com This highly reactive valproyl chloride is then treated with hydroxylamine hydrochloride in the presence of a base to yield Valproyl hydroxamic acid. nih.govispub.com Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate the direct condensation of valproic acid with hydroxylamine. nih.gov

Reaction with Ester Derivatives: An alternative route involves the reaction of a valproic acid ester (e.g., methyl or ethyl valproate) with hydroxylamine. nih.govresearchgate.net This reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which generates the hydroxylamine free base in situ. nih.govnih.gov This method is widely used due to the stability of the ester starting materials. nih.gov

Design and Synthesis of Novel VPA-HA Derivatives

To refine the properties of VPA-HA, researchers have designed and synthesized a variety of novel derivatives. These modifications are intended to create new compounds with potentially improved characteristics. Key strategies include the introduction of fluorine atoms, substitution on the amide nitrogen, and the integration of the hydroxamic acid group into different VPA-related molecular structures.

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to alter a compound's properties. mdpi.com In the context of VPA-HA, fluorination has been explored to create novel analogs. Research has shown that fluorinated VPA analogues with hydroxamic acid moieties can be synthesized from their corresponding fluorinated carboxylic acids. nih.gov The α-fluorination of VPA and its hydroxamic acid derivatives has been a particular focus, leading to compounds with altered biological profiles. nih.gov The non-chiral 2-Fluoro-VPA-hydroxamic acid has been identified as a particularly promising compound in research studies due to its improved protective index in preclinical models compared to VPA. nih.gov

Table 1: Research Findings on Fluorinated VPA-Hydroxamic Acid Derivatives

| Compound Name | Key Research Finding | Citation |

| 2-Fluoro-VPA-hydroxamic acid | Showed an improved protective index (ratio of neurotoxicity to anticonvulsant potency) of 4.4 compared to 3.2 for VPA in a mouse model. | nih.gov |

| Fluorinated VPA-hydroxamates (general) | Exhibited anticonvulsant activity and greatly reduced or no teratogenic potency compared to the parent free acids in a mouse model. | nih.gov |

Another approach to modifying the VPA scaffold involves the synthesis of N-substituted amide derivatives. nih.gov This strategy focuses on altering the amide portion of the molecule, which can significantly influence its chemical behavior. uchile.cl Researchers have synthesized and evaluated various series of these derivatives, including glycinamide (B1583983) conjugates and N-methoxy amides of VPA analogs. nih.gov These modifications aim to create compounds that may no longer act as prodrugs of VPA. uchile.cl A notable example from these studies is N-methoxy-valnoctamide, an N-methoxy amide derivative that demonstrated significant anticonvulsant activity in several animal models. nih.gov Further innovation includes linking the VPA amide structure to other chemical groups, such as 1,3,4-thiadiazole, to create novel hybrid molecules. researchgate.net

Table 2: Examples of N-Substituted Amide Derivatives of VPA Analogs

The strategic incorporation of a hydroxamic acid functional group is central to creating VPA-HA and its analogs. This functional group is a potent metal ion chelator, particularly for zinc (II) and iron (III) ions. unimi.itnih.gov The synthesis relies on the nucleophilic character of hydroxylamine reacting with an activated carboxylic acid derivative. unimi.it

The integration is generally achieved through one of several well-established chemical reactions:

From Acyl Chlorides : Valproic acid is converted to valproyl chloride, which then readily reacts with hydroxylamine. researchgate.net

From Esters : Methyl or ethyl esters of valproic acid are treated with an aqueous or alcoholic solution of hydroxylamine, typically under basic conditions. nih.govresearchgate.net

From the Carboxylic Acid : Direct coupling of valproic acid with hydroxylamine or a protected hydroxylamine derivative is facilitated by peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govresearchgate.net

Methodologies for Chemical Characterization in Research Synthesis

Following the synthesis of VPA-HA or its novel derivatives, a comprehensive chemical characterization is essential to confirm the identity, structure, and purity of the newly formed compounds. A suite of standard analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are used to elucidate the detailed molecular structure. researchgate.net NMR provides information about the chemical environment of the hydrogen and carbon atoms, allowing for confirmation that the desired structure has been successfully synthesized. nih.govnih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the synthesized compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.netnih.gov It serves as a crucial tool for confirming the correct molecular formula.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. researchgate.net For VPA-HA, it can confirm the presence of the hydroxamic acid moiety by detecting the characteristic vibrational frequencies of its C=O and N-O-H bonds.

Elemental Analysis : This method determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in the compound. The experimental values are compared to the theoretical values calculated from the proposed chemical formula to verify the compound's elemental composition and purity. researchgate.net

Chromatography : Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often used to assess the purity of the synthesized compound and to monitor the progress of the reaction. researchgate.net

Mechanistic Investigations of Vpa Ha S Biological Activities

Histone Deacetylase (HDAC) Inhibition Profile of VPA-HA

VPA-HA's interaction with HDACs is a key aspect of its mechanism of action. This interaction is characterized by a degree of specificity for certain HDAC classes and involves distinct molecular interactions within the enzyme's active site.

Histone deacetylases are categorized into different classes based on their structure and function. Valproic acid (VPA), a structural analog of VPA-HA, is known to preferentially inhibit Class I HDACs. nih.gov Research indicates that VPA and its analogs, which would include VPA-HA, inhibit multiple HDACs from both Class I and Class II, with the notable exceptions of HDAC6 and HDAC10 which are not inhibited. nih.gov Class I HDACs, such as HDAC1, HDAC2, and HDAC3, are often the primary targets. nih.govresearchgate.net In contrast, Class II HDACs are generally less affected. nih.gov For instance, the induction of the ubiquitinating enzyme RLIM is thought to depend on the inhibition of Class II HDACs, and VPA's failure to induce this enzyme suggests a lack of significant activity against this class. nih.gov

The inhibitory activity of hydroxamate-based HDAC inhibitors like VPA-HA is centered on their interaction with the zinc ion located in the catalytic site of the HDAC enzyme. nih.govtandfonline.com The hydroxamic acid group acts as a zinc-binding group (ZBG), which is crucial for the inhibitor's potency. nih.govtandfonline.com This group typically binds to the zinc ion in a chelating manner. nih.govtandfonline.com The general structure of HDAC inhibitors includes this ZBG, a linker region, and a cap group, all of which contribute to the inhibitor's binding affinity and selectivity. nih.govtandfonline.com The cap and linker portions of the molecule interact with residues in the active site, further influencing the ligand-receptor interactions. nih.govtandfonline.com In some specific cases, such as with certain HDAC6 inhibitors, a unique monodentate coordination with the zinc ion has been observed. pnas.org

The inhibition of HDACs by compounds like VPA-HA leads to an increase in the acetylation of histones, a process known as hyperacetylation. This is a well-documented consequence of HDAC inhibition. nih.govnih.gov In various research models, treatment with VPA and its analogs has been shown to induce the hyperacetylation of core histones, particularly H3 and H4. nih.govnih.gov For example, in UT-7 cells, a megakaryoblastic leukemia cell line, VPA treatment resulted in the hyperacetylation of both H3 and H4 histones. nih.gov Specifically, chromatin immunoprecipitation assays revealed H4 hyperacetylation at the promoter of the GpIIIa gene, which is a marker for megakaryocytic differentiation. nih.gov

However, the dynamic of histone acetylation can be complex. Studies with VPA have surprisingly shown that it can lead to both histone acetylation and deacetylation. nih.gov This dual effect, termed the "acetylation/deacetylation (Ac/Dc) axis," highlights a broader complexity in how these inhibitors modify the epigenome. nih.gov While VPA is known to cause an accumulation of acetylated histones, it can also lead to histone deacetylation at specific genomic regions. nih.gov

Epigenetic Modulatory Mechanisms Beyond Histone Acetylation

While HDAC inhibition is the most prominent mechanism of VPA-HA, its influence extends to other epigenetic modifications, notably DNA methylation.

Valproic acid has been shown to induce changes in DNA methylation. nih.govnih.gov In glioblastoma cell lines, VPA treatment led to a dose-dependent increase in total DNA methylation. nih.gov Conversely, other studies have demonstrated that VPA can trigger active DNA demethylation, a process that is independent of DNA replication. nih.gov This suggests that VPA can potentially reverse established DNA methylation patterns. nih.gov The mechanism for this demethylation appears to be linked to its effects on histone acetylation and involves the participation of methylated DNA-binding protein 2/DNA demethylase (MBD2/dMTase). nih.gov

The interplay between histone acetylation and DNA methylation is a complex area of research. The changes in histone modifications induced by VPA can influence the activity of enzymes involved in DNA methylation, leading to alterations in the methylation status of specific genes or the genome as a whole.

Chromatin Remodeling Effects Induced by VPA-HA

Valproic acid (VPA), from which VPA-HA is derived, is a known inhibitor of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, VPA and its derivatives like VPA-HA promote histone hyperacetylation. nih.govnih.gov This increased acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, weakening their interaction with negatively charged DNA. nih.gov The result is a more relaxed and open chromatin conformation, which is generally associated with transcriptional activation as it allows transcription factors and RNA polymerase greater access to the DNA. nih.govmdpi.com

Specifically, VPA has been shown to induce hyperacetylation of histones H3 and H4. nih.gov For instance, studies have demonstrated increased acetylation at lysine 9 of histone H3 (H3K9ac) and various lysine residues of histone H4 in response to VPA treatment. nih.govnih.gov This alteration in the histone code is a fundamental aspect of chromatin remodeling. The structural changes in chromatin induced by VPA are not limited to histone acetylation. The compound has also been found to affect DNA methylation levels and decrease the expression of proteins involved in maintaining chromatin structure, such as structural maintenance of chromosome (SMC) proteins and heterochromatin protein 1 (HP1). nih.govnih.gov These effects collectively contribute to a more decondensed chromatin state, influencing gene accessibility and expression. nih.gov

Gene Expression Regulation via Epigenetic Pathways

The chromatin remodeling effects of VPA-HA are intrinsically linked to the regulation of gene expression. By promoting a more open chromatin structure, VPA-HA can lead to the upregulation of certain genes. mdpi.comnih.gov For example, in rat cortical neurons, VPA treatment led to a significant alteration in gene expression, with hundreds of genes being both upregulated and downregulated. nih.gov The increased acetylation of histones H3 and H4 was specifically observed in the promoters of the upregulated genes in these neurons. nih.gov

The influence of VPA on gene expression extends to various cellular processes. In mouse embryonic stem cells, VPA treatment resulted in changes in the expression of genes functionally related to embryonic development and morphogenesis. nih.gov Furthermore, VPA has been shown to influence the expression of genes involved in metabolic pathways, such as those related to lipid metabolism. nih.gov The regulation of gene expression by VPA is not solely due to histone acetylation. The compound can also impact DNA methylation, another key epigenetic mechanism. VPA can promote DNA demethylation, which typically leads to gene activation. nih.gov The interplay between histone acetylation and DNA methylation in response to VPA can vary depending on the cell type. nih.gov

Table 1: Genes Regulated by Valproic Acid (VPA) and their Functions

| Gene/Gene Family | Organism/Cell Type | Effect of VPA | Function of Gene/Gene Family | Reference(s) |

|---|---|---|---|---|

| Brain-derived neurotrophic factor (BDNF) | Rat cortical neurons | Upregulation | Involved in epileptogenesis | nih.gov |

| GABA(A) receptor alpha4 subunit | Rat cortical neurons | Upregulation | Involved in epileptogenesis | nih.gov |

| GABA(A) receptor gamma2 subunit | Rat cortical neurons | Downregulation | Development of GABAergic inhibitory neurons | nih.gov |

| GAD65 and GAD67 | Rat cortical neurons | Downregulation | Development of GABAergic inhibitory neurons | nih.gov |

| K+/Cl- co-transporter KCC2 | Rat cortical neurons | Downregulation | Development of GABAergic inhibitory neurons | nih.gov |

| Fto | Mouse hypothalamic GT1-7 cells | Upregulation | Associated with food intake and body weight | nih.gov |

| p21 | Hematopoietic cell lines | Upregulation | Cell cycle arrest and differentiation | nih.gov |

| Neuroserpin (serpin family) | Rat serotonergic cell line (RN46A) | Differential regulation | Potential relevance to mood disorders | researchgate.net |

| Monoamine oxidase B (Maob) | Rat serotonergic cell line (RN46A) | Differential regulation | Potential relevance to mood disorders | researchgate.net |

| Ap2b1 | Rat serotonergic cell line (RN46A) | Differential regulation | Important for synaptic vesicle function | researchgate.net |

| Genes related to embryonic development | Mouse embryonic stem cells | Deregulation | Neural tube formation and closure | nih.gov |

Non-Epigenetic Molecular Targets and Signaling Pathway Modulation

Beyond its well-documented epigenetic effects, VPA-HA also interacts with and modulates various other molecular targets and signaling pathways.

Interaction with Transcriptional Regulators (e.g., AP-1)

Valproic acid has been shown to increase the DNA binding activity of the activator protein-1 (AP-1) transcription factor. nih.govnih.gov AP-1 is a critical regulator of gene expression involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The mechanism by which VPA enhances AP-1 activity is thought to be linked to its inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β). nih.gov

Modulation of Protein Kinase C (PKC) Activity

Research indicates that the activation of Protein Kinase C (PKC) is involved in some of the cellular responses to VPA. For instance, the activation of PKCα by tumor promoters can be influenced by VPA's downstream effects. nih.gov

Inhibition of Glycogen Synthase Kinase-3 Beta (GSK-3β)

VPA has been identified as an inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine kinase with a crucial role in numerous cellular signaling pathways. nih.govnih.gov The inhibition of GSK-3β by VPA has been observed in various cell types, including human neuroblastoma cells. nih.gov This inhibition is significant as GSK-3β is involved in regulating cytoskeletal dynamics, gene expression, and neuronal function. nih.govnih.gov The inhibitory effect of VPA on GSK-3β can lead to an increase in the levels of β-catenin, a key component of the Wnt signaling pathway. nih.gov

Activation of Peroxisome Proliferator-Activated Receptors (PPARγ and δ)

Studies have investigated the interaction of VPA with Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors involved in lipid metabolism and cellular differentiation. researchgate.net While VPA itself may not act as a direct ligand for PPARs, it can influence PPAR-mediated pathways. For example, VPA has been shown to inhibit the differentiation of preadipocytes induced by PPAR agonists. researchgate.net PPARs, upon activation by their ligands, heterodimerize with the retinoid X receptor (RXR) and recruit coactivator proteins to remodel chromatin and regulate the expression of target genes. nih.gov There are three main subtypes of PPARs: PPARα, PPARγ, and PPARβ/δ, each with distinct but sometimes overlapping functions. nih.gov

Table 2: Non-Epigenetic Molecular Targets of Valproic Acid (VPA)

| Molecular Target | Effect of VPA | Downstream Consequences | Reference(s) |

|---|---|---|---|

| Activator Protein-1 (AP-1) | Increases DNA binding activity | Regulation of gene expression related to proliferation, differentiation, and apoptosis. | nih.govnih.gov |

| Protein Kinase C (PKC) | Modulates activity | Influences cellular responses, potentially linked to PKCα activation. | nih.gov |

| Glycogen Synthase Kinase-3 Beta (GSK-3β) | Inhibition | Increased β-catenin levels, regulation of cytoskeletal processes and neuronal function. | nih.govnih.gov |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Inhibits PPAR-induced differentiation | Modulates lipid metabolism and adipogenesis. | researchgate.net |

Table of Compounds

Microsomal Epoxide Hydrolase (mEH) Inhibition

The interaction of valproic acid (VPA) and its derivatives with microsomal epoxide hydrolase (mEH), a key enzyme in the detoxification of xenobiotics, has been a subject of scientific investigation. nih.govsigmaaldrich.com While direct studies on valproyl hydroxamic acid (VPA-HA) are not extensively detailed, research on its parent compound, VPA, and related analogues provides insight into potential interactions.

Studies examining VPA and its analogues, such as valpromide (B1683473) (VPM), valproyl-CoA (VP-CoA), and valproyl-ethylester (VPE), have been conducted using mEH from various sources, including rat liver, human liver, and human placenta. nih.gov In these investigations, VPA itself demonstrated only slight inhibition of mEH, with a maximum of 16% inhibition observed at high concentrations (10 mM). nih.gov In contrast, valpromide (VPM) emerged as a significant, competitive inhibitor of mEH activity. nih.gov

At a concentration of 2 mM, VPM showed substantial inhibition of mEH from human placenta (59%) and liver microsomes from various human donors (35-49%). nih.gov The inhibition was determined to be competitive, with Kᵢ values in the low millimolar range across the different enzyme sources. nih.gov For instance, the Kᵢ value for VPM with mEH from rat liver was 0.11 mM and from human placenta was 0.16 mM. nih.gov Further research confirmed that VPM is a much more potent inhibitor of carbamazepine (B1668303) epoxide hydrolysis in human liver microsomes (Kᵢ = 5 µmol/L) compared to its parent compound, valproic acid (Kᵢ = 550 µmol/L). nih.gov This makes VPA and VPM the first drugs identified to inhibit the important detoxification enzyme mEH at therapeutic concentrations. nih.gov

Other analogues like VP-CoA were found to slightly activate the hydrolysis of the mEH substrate styrene-7,8-oxide, while VPE caused a moderate, concentration-dependent activation of mEH in all tested microsomal preparations. nih.gov These findings indicate that neither the masking of the carboxyl group of VPA nor an increase in lipophilicity is solely sufficient to explain the inhibitory properties of VPM, suggesting a specific molecular mechanism for its action. nih.gov

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate. core.ac.ukmdpi.com There are at least 15 different CA isoforms in mammals, which vary in their tissue distribution and subcellular localization, including cytosolic (e.g., CA I, CA II), mitochondrial (CA V), and membrane-associated (e.g., CA IV, CA IX, CA XII) forms. core.ac.ukmdpi.com These enzymes are established therapeutic targets for various conditions. drugs.com

While specific inhibitory data for Valproyl hydroxamic acid (VPA-HA) against CA isozymes is not prominent in the researched literature, its chemical structure is of significant interest. VPA-HA possesses a hydroxamic acid functional group (C₈H₁₅NO₂). ontosight.ai The hydroxamic acid moiety is a known metal-binding group, capable of chelating metal ions. nih.gov This is a critical feature, as CA inhibitors often function by coordinating to the zinc ion within the enzyme's active site. mdpi.comnih.gov Research on other hydroxamic acids, such as benzohydroxamic acid, has demonstrated their ability to inhibit metalloenzymes, including carbonic anhydrase, with potencies in the micromolar range. nih.gov

Furthermore, studies have shown that incorporating a valproyl moiety into other known CA-inhibiting scaffolds, such as sulfonamides, can produce highly potent inhibitors. nih.gov For example, a valproyl derivative of acetazolamide (B1664987) was found to be one of the most effective inhibitors of human carbonic anhydrase isozymes hCA I and hCA II and also exhibited strong anticonvulsant properties. nih.gov This suggests that the valproyl group can be a key component in designing effective CA inhibitors. Given that the hydroxamic acid group in VPA-HA can act as a zinc-binding group, it is plausible that VPA-HA could exhibit inhibitory activity against various CA isozymes, though direct experimental evidence is needed for confirmation.

Preclinical Efficacy Studies and Biological Applications of Vpa Ha in Experimental Models

Research in Anticonvulsant Activity

The anticonvulsant potential of VPA-HA has been explored in several animal models of seizures, with studies often comparing its efficacy to its parent compound, valproic acid (VPA).

Evaluation in Animal Models of Seizures (e.g., Maximal Electroshock, Chemoshock)

VPA-HA has demonstrated notable anticonvulsant effects in established animal models of seizures. In the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, VPA-HA has shown protective action. nih.govnih.govuc.ptnih.gov The MES model is a standard initial screening tool for potential antiepileptic drugs. uc.ptnih.govmeliordiscovery.comnih.gov

Another key model used to assess anticonvulsant activity is the subcutaneous pentylenetetrazole (PTZ) seizure threshold test, which is considered a model for generalized non-convulsive myoclonic and generalized spike-wave seizures. nih.govnih.gov Studies have shown that hydroxamic acid derivatives of VPA, including VPA-HA, exhibit anticonvulsant activity in the PTZ test. nih.gov

The table below summarizes the anticonvulsant activity of VPA-HA in these models.

| Model | Species | Endpoint | Result |

| Maximal Electroshock (MES) | Mice | Protection against tonic hindlimb extension | VPA-HA demonstrated anticonvulsant activity. nih.gov |

| Pentylenetetrazole (PTZ) | Mice | Increased seizure threshold | VPA-HA exhibited anticonvulsant activity. nih.gov |

Comparative Studies with Valproic Acid (VPA) in Experimental Epilepsy

Comparative studies have been crucial in positioning VPA-HA relative to the widely used antiepileptic drug, VPA. Research indicates that VPA-HA can exhibit a more potent anticonvulsant profile than VPA in certain experimental settings. For instance, in the MES test, VPA-HA showed better anticonvulsant activity than VPA. nih.gov

Furthermore, investigations into fluorinated derivatives of VPA hydroxamates revealed an improved anticonvulsant profile compared to their non-fluorinated counterparts. nih.gov One particular non-chiral 2-Fluoro-VPA-hydroxamic acid was identified as a promising candidate with a protective index of 4.4, compared to 3.2 for VPA. nih.gov This suggests that structural modifications to the VPA-HA molecule could lead to enhanced therapeutic properties.

The improved anticonvulsant activity of VPA-HA is attributed to its greater intrinsic activity rather than superior pharmacokinetic characteristics. nih.gov Unlike some derivatives, VPA-HA is stable in vivo and does not readily convert back to VPA. nih.gov

Effects on Neuronal Activity in Model Systems (e.g., Cerebellar Purkinje Neurons)

While direct studies on the effects of VPA-HA on cerebellar Purkinje neurons are limited, research on its parent compound, VPA, provides some context. Prenatal exposure to VPA in animal models has been shown to decrease the number and impair the dendritic arborization of cerebellar Purkinje neurons. nih.govresearchgate.net These changes in Purkinje cell morphology and density are associated with altered synaptic transmission and motor deficits. nih.govfrontiersin.org It is known that Purkinje cells are the sole output neurons of the cerebellar cortex and play a critical role in motor control. frontiersin.org The inhibitory nature of these GABAergic neurons is crucial for regulating the activity of the deep cerebellar nuclei. nih.gov

Investigations in Cancer Research Models

In addition to its anticonvulsant properties, VPA-HA is being investigated for its potential as an anticancer agent. These studies have primarily focused on its effects on cancer cell proliferation, apoptosis, and differentiation.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

VPA, the parent compound of VPA-HA, has demonstrated antiproliferative effects in a variety of cancer cell lines. nih.govmdpi.com It has been shown to inhibit the growth of bladder cancer cells, cervical cancer cells, and colorectal cancer cells, among others. nih.govmdpi.comspandidos-publications.combrieflands.com

The antiproliferative effects of VPA are often linked to its ability to induce apoptosis, or programmed cell death. brieflands.comnih.govresearchgate.net In several cancer cell lines, VPA treatment leads to an increase in apoptotic cells. spandidos-publications.combrieflands.comnih.govresearchgate.net For example, in Ewing Sarcoma cells, VPA was shown to induce both early and late apoptosis in a dose-dependent manner. researchgate.net Similarly, in cervical cancer cell lines, VPA induced a significant increase in apoptosis. spandidos-publications.com The induction of apoptosis by VPA often involves the intrinsic pathway, characterized by the activation of caspases such as caspase-3 and caspase-9. nih.gov

The table below provides examples of cancer cell lines in which the parent compound, VPA, has shown antiproliferative and apoptosis-inducing effects.

| Cell Line | Cancer Type | Effect |

| HTB5, HTB9 | Bladder Cancer | Inhibition of proliferation, G1 phase cell cycle arrest. nih.gov |

| HeLa, CaSki, HT-3 | Cervical Cancer | Proliferation suppression, induction of apoptosis, cell cycle arrest. spandidos-publications.combrieflands.com |

| N-PA, BHT-101 | Thyroid Cancer | Growth suppression, induction of apoptosis, G1 cell cycle arrest. nih.gov |

| 5838, TC135 | Ewing Sarcoma | Induction of early and late apoptosis. researchgate.net |

| HCT-116, DLD-1 | Colorectal Cancer | Enhanced anticancer effects of L-ascorbic acid, increased apoptosis. mdpi.com |

| MCF-7, MDA-MB-231 | Breast Cancer | Inhibition of cell proliferation and colony formation. nih.gov |

Induction of Cellular Differentiation in Transformed Cells

A key aspect of the anticancer potential of VPA and its derivatives lies in their ability to induce cellular differentiation. nih.govnih.gov In cancer, cells often lose their specialized functions and exist in a more primitive, rapidly dividing state. By promoting differentiation, these compounds can encourage cancer cells to mature into non-proliferating, specialized cell types.

VPA has been shown to promote neuronal differentiation in adult mesenchymal stem cells. nih.govnih.gov This is characterized by morphological changes, reduced proliferation, and the expression of neural-specific markers. nih.gov This suggests a potential application in regenerative medicine and hints at a broader mechanism of action that could be relevant to cancer therapy. In the context of cancer, inducing differentiation can be a powerful anti-tumor strategy. For example, VPA has been shown to promote redifferentiation in poorly differentiated thyroid cancer cells. nih.gov

Inhibition of Tumor Growth and Metastasis in Animal Xenograft Models

Preclinical studies utilizing animal xenograft models have provided evidence for the anti-tumorigenic properties of valproic acid and its derivatives. Research has demonstrated that VPA can inhibit the growth of xenograft tumors in models of prostate cancer. openaccessjournals.com These in vivo studies have shown a significant reduction in tumor size, corroborating in vitro findings of VPA's inhibitory effects on cancer cell proliferation. openaccessjournals.com

Furthermore, VPA has been associated with a reduction in microvessel proliferation within mouse xenograft tumors, suggesting an anti-angiogenic effect that could contribute to its tumor growth-inhibiting capabilities. openaccessjournals.com In the context of metastasis, which is a critical factor in cancer-related mortality, the ability of a compound to inhibit cancer cell migration is paramount. nih.gov Studies have explored the effects of VPA in combination with other agents on the migration of highly metastatic lung cancer cells, indicating a potential role in suppressing metastasis. nih.gov The mechanisms underlying these effects are multifaceted, involving the modulation of multiple cellular pathways that are crucial for tumor progression and spread. openaccessjournals.com

Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

A promising strategy in cancer therapy is the combination of different therapeutic agents to enhance efficacy and overcome resistance. Valproic acid has been investigated in preclinical settings for its potential synergistic effects with other anticancer drugs. nih.govnih.gov For instance, in prostate cancer mouse xenograft models, the combination of VPA with pioglitazone (B448) resulted in a greater tumor-killing effect than either treatment used alone. openaccessjournals.com This particular combination was also shown to suppress the bone invasive potential of prostate cancer cells. openaccessjournals.com

In hematological malignancies, in vitro studies have shown that VPA can synergize with all-trans retinoic acid. nih.gov Another study on Molt-4 cells, a human T-cell lymphoblastic leukemia line, demonstrated that the combination of VPA and arsenic trioxide (As2O3) had a synergistic additive effect on inhibiting cell viability. nih.gov This effect was linked to the demethylation of the p15INK4B gene, which in turn up-regulated its expression and restored its activity. nih.gov The combination of VPA with coumarin-3-carboxylic acid has also been shown to enhance the inhibition of proliferation and migration in highly-metastatic lung cancer cells. nih.gov These findings from preclinical studies suggest that VPA could be a valuable component of combination therapies for various cancers. nih.gov

Specific Cancer Model Applications (e.g., Thyroid Cancer, Prostate Cancer, Hematological Malignancies)

The anticancer effects of valproic acid have been explored in several specific cancer models.

Thyroid Cancer: In vitro studies on thyroid cancer cell lines have shown that VPA can inhibit tumor growth, induce cell death, and modulate gene expression. indonesianjournalofcancer.or.id Specifically, in anaplastic thyroid cancer cells, VPA has been found to promote redifferentiation, as evidenced by morphological changes and alterations in gene expression, such as the induction of the sodium-iodine symporter (NIS) and TTF-1. nih.gov It has also been shown to reduce the expression of matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer cell invasion. nih.gov Despite these promising preclinical findings, the clinical effectiveness of VPA as a single agent in patients with advanced, radioiodine-resistant thyroid cancer has been limited. indonesianjournalofcancer.or.idnih.gov

Prostate Cancer: Preclinical research has indicated that prostate cancer cells may be particularly susceptible to the effects of VPA. openaccessjournals.com Studies have demonstrated that VPA induces apoptosis (programmed cell death) in prostate cancer cell lines, with a more pronounced effect in less-differentiated cells. nih.gov The pro-apoptotic action of VPA in these cells involves the downregulation of Bcl-2, a key anti-apoptotic protein. nih.gov Furthermore, VPA has been shown to cause changes in the nuclear structure of prostate cancer cells both in vitro and in vivo. nih.gov

Hematological Malignancies: VPA has been a focus of clinical trials for myeloid malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). nih.gov As a histone deacetylase inhibitor, VPA can induce differentiation and apoptosis in malignant cells. nih.gov When used as a monotherapy or in combination with all-trans retinoic acid, VPA has led to hematologic improvement in some patients, although complete or partial remissions are infrequent. nih.gov

Research in Neurodegenerative Disease Models

Beyond its applications in oncology, VPA has been investigated for its potential therapeutic role in neurodegenerative diseases.

Neuroprotective Potentials in Experimental Paradigms

A growing body of evidence from in vitro and in vivo experiments suggests that VPA has neuroprotective effects. nih.gov In animal models of stroke, such as permanent and transient middle cerebral artery occlusion (pMCAO and tMCAO), VPA treatment has been shown to decrease brain infarct volume and reduce neurological deficits. nih.govkoreascience.kr Studies using a rat model of Parkinson's disease, involving the neurotoxin 6-hydroxydopamine (6-OHDA), have also demonstrated the neuroprotective properties of VPA. nih.govresearchgate.net In this model, VPA was able to partially reverse behavioral and neurochemical changes and reduce neuron degeneration. researchgate.net The neuroprotective effects of VPA are thought to be linked to its ability to inhibit histone deacetylases. nih.gov

Influence on Neuroplasticity and Cognition in Research Models

Neuroplasticity, the brain's ability to reorganize itself, is often impaired in conditions like depression. nih.gov While direct studies on VPA-HA's influence on neuroplasticity and cognition are specific, the broader research on VPA provides some insights. The VPA animal model of autism is widely used to study the neurobiological underpinnings of autism spectrum disorder (ASD), which involves alterations in brain development and connectivity. nih.gov This model allows for the investigation of how environmental factors may interact with genetic predispositions to affect brain function and behavior. nih.gov Research in this area indirectly points to the compound's potential to influence the complex processes of neuroplasticity and cognition.

Modulation of Neuroinflammatory Processes in Experimental Systems

Neuroinflammation is a key component of many neurodegenerative diseases. VPA has demonstrated anti-inflammatory properties in various experimental systems. In a retina axotomy model, VPA was shown to provide significant neuroprotection by attenuating neuroinflammation. frontiersin.org It achieved this by reducing the release of pro-inflammatory cytokines and decreasing glial remodeling. frontiersin.org Furthermore, in response to lipopolysaccharide (LPS), a potent inflammatory agent, VPA has been found to induce a shift in macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.net It also reduces the production of inflammatory mediators like TNF-α and IL-6. mdpi.com Studies have also shown that VPA can induce apoptosis in microglia, the primary immune cells of the central nervous system, which can help to dampen an overactive inflammatory response. nih.gov This modulation of neuroinflammatory processes is a key aspect of VPA's neuroprotective potential. researchgate.net

Table of Research Findings on VPA-HA and Related Compounds

| Area of Study | Model System | Key Findings | References |

|---|---|---|---|

| Tumor Growth & Metastasis | Prostate Cancer Xenografts | Reduced tumor growth and microvessel proliferation. | openaccessjournals.com |

| Synergistic Effects | Prostate Cancer Mouse Xenografts | Enhanced tumor kill with pioglitazone. | openaccessjournals.com |

| Synergistic Effects | Molt-4 Leukemia Cells | Additive inhibition of cell viability with Arsenic Trioxide. | nih.gov |

| Thyroid Cancer | Anaplastic Thyroid Cancer Cells | Promoted redifferentiation and reduced expression of MMP-2 and MMP-9. | nih.gov |

| Prostate Cancer | Prostate Cancer Cell Lines | Induced apoptosis, particularly in less-differentiated cells. | nih.gov |

| Neuroprotection | Rat Model of Parkinson's Disease (6-OHDA) | Reversed behavioral and neurochemical alterations; reduced neuron degeneration. | nih.govresearchgate.net |

| Neuroinflammation | Retina Axotomy Model | Attenuated neuroinflammation by reducing pro-inflammatory cytokines. | frontiersin.org |

| Neuroinflammation | Macrophage Cell Culture (LPS-stimulated) | Promoted polarization to anti-inflammatory M2 phenotype. | researchgate.net |

Autism Spectrum Disorder (ASD) Animal Model Studies

The use of animal models is crucial for understanding the pathophysiology of ASD and for the discovery of potential therapeutic agents. One of the most established environmental models involves prenatal exposure to valproic acid (VPA). nih.gov

Utilization of VPA-induced ASD-like Behavioral Models for Drug Discovery Research

Prenatal exposure to valproic acid (VPA) in rodents is a well-established and robust method for inducing behavioral phenotypes that mimic the core symptoms of Autism Spectrum Disorder (ASD) in humans. nih.gov This model is considered to have significant face, construct, and predictive validity, making it a valuable tool for investigating the neurobiological underpinnings of autistic behaviors and for screening novel therapeutic compounds. nih.gov The VPA-induced model may be more representative of idiopathic autism cases with environmental or epigenetic origins compared to transgenic models that focus on single-gene mutations. nih.gov

The behavioral characteristics exhibited by rodents prenatally exposed to VPA include deficits in social interaction and communication, as well as an increase in repetitive or stereotyped behaviors. nih.gov These animals often show reduced sociability, impaired communication, increased repetitive behaviors, deficits in prepulse inhibition, altered pain sensitivity, heightened anxiety, and hyperactivity. nih.gov The reliability and consistency of these behavioral outcomes have made the VPA model a cornerstone in preclinical ASD research, facilitating the exploration of complex developmental pathways that are disrupted by environmental factors. nih.gov The model's ability to replicate key ASD features allows researchers to test the efficacy of potential therapeutic interventions aimed at alleviating these core symptoms. nih.govnih.gov

Amelioration of ASD-like Symptoms by VPA-HA Derivatives in Animal Studies

While direct studies on Valproyl hydroxamic acid (VPA-HA) in ameliorating ASD-like symptoms are not extensively documented in the available literature, research on related compounds and the broader class of histone deacetylase (HDAC) inhibitors, to which VPA belongs, provides insights into potential therapeutic avenues. frontiersin.org For instance, other compounds have been shown to mitigate the behavioral and neuropathological changes observed in VPA-induced autism models.

Studies have explored various therapeutic agents that can alleviate the ASD-like symptoms in VPA-treated animals. These include antioxidants like piperine (B192125) and green tea extract, which have been shown to improve behavioral features and reduce oxidative stress in the brain. nih.gov Additionally, agents that modulate neurotransmitter systems, such as donepezil, agmatine, and memantine, have demonstrated success in reducing ASD-like symptoms in these models. nih.gov S-adenosyl methionine (SAM) has also been shown to prevent neurobehavioral changes, decrease oxidative stress, and reverse gene expression alterations induced by VPA. nih.gov These findings suggest that targeting the downstream effects of VPA exposure, such as oxidative stress and epigenetic modifications, could be a viable strategy for mitigating ASD-like phenotypes.

Neuropathological and Neurophysiological Alterations in VPA-Induced Models

Prenatal exposure to VPA induces significant and lasting changes in the brain's structure and function, mirroring some of the neuropathological findings in individuals with ASD. nih.gov These alterations are believed to be a key contributor to the observed behavioral deficits.

Neuropathological Changes:

VPA exposure during critical periods of brain development can lead to a range of structural abnormalities. nih.gov These include:

Altered Neuronal Growth and Dendritic Arborization: Studies have reported larger neuronal cell bodies (soma) in cerebellar nuclei and altered patterns of dendritic branching in Purkinje cells of the cerebellum. nih.gov

Reduced Dendritic Spine Density: A decrease in the density of dendritic spines has been observed in several brain regions, including the prefrontal cortex, hippocampus, and amygdala. nih.gov

Myelination Defects: VPA exposure can result in decreased myelin basic protein (MBP) immunoreactivity and an increased thickness of the myelin sheath in areas like the basolateral amygdala and piriform cortex. nih.gov This is accompanied by a reduction in the number of mature oligodendrocytes. nih.gov

Cellular Proliferation and Apoptosis: VPA has been shown to cause a transient increase in acetylated histone levels in the embryonic brain, leading to increased programmed cell death (apoptosis) in the neocortex and decreased cell proliferation in other areas. nih.gov

| Brain Region | Observed Neuropathological Alteration | Reference |

| Cerebellum | Larger neuronal soma in nuclei, altered dendritic arborization in Purkinje cells. | nih.gov |

| Prefrontal Cortex | Decreased density of dendritic spines. | nih.gov |

| Hippocampus | Decreased density of dendritic spines. | nih.gov |

| Amygdala | Decreased density of dendritic spines, decreased myelin basic protein. | nih.gov |

| Piriform Cortex | Decreased myelin basic protein. | nih.gov |

Neurophysiological Alterations:

The structural changes in the brain are accompanied by functional alterations in neural circuits. nih.gov

Synaptic Plasticity Deficits: VPA-exposed rats show impaired memory abilities that are closely linked to deficits in synaptic plasticity. nih.gov This includes an upregulation of proteins related to synaptic plasticity like GluN2A, GluA1, and SYN1 in the prefrontal cortex. frontiersin.org

Altered Neural Oscillations: There are disturbances in the rhythmic activity of neurons. Specifically, prenatal VPA exposure leads to reduced low-frequency power and increased high-frequency gamma power in the hippocampus. nih.gov The coherence and synchronization between different hippocampal subfields (CA3 and CA1) are also abnormally increased. nih.gov

Autonomic Nervous System Dysfunction: VPA model mice exhibit altered autonomic nervous system activity from the fetal stage. nih.gov This includes significantly lower sympathetic nervous system activity in fetuses, which becomes significantly higher at birth. nih.govresearchgate.net In adulthood, female VPA mice show suppressed parasympathetic activity, especially under stress. nih.govresearchgate.net

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a complex process vital for development and tissue repair. Valproic acid and its derivatives have been studied for their effects on this process.

Effects on Pericyte Behavior (Proliferation, Migration, Differentiation) in In Vitro Angiogenesis Models

Pericytes are crucial cells that wrap around and support blood vessels, playing a key role in vessel formation, stabilization, and maintenance. researchgate.netnih.gov In vitro studies have shown that VPA, as a histone deacetylase (HDAC) inhibitor, influences several aspects of pericyte biology. researchgate.netnih.gov

Exposure of human microvascular pericytes to VPA in laboratory settings leads to an inhibition of their proliferation and migration without significantly affecting cell viability. researchgate.netnih.gov This effect is consistent with the actions of other potent HDAC inhibitors like Trichostatin A. researchgate.net Furthermore, VPA has been found to inhibit the differentiation of pericytes into collagen type I-producing fibroblasts, which are involved in fibrosis. researchgate.netnih.gov Interestingly, while inhibiting proliferation and migration, HDAC inhibition by VPA was shown to promote the transcription of genes involved in the stabilization and maturation of blood vessels. researchgate.netnih.gov This suggests a complex role for VPA in modulating angiogenesis, potentially inhibiting the initial stages while promoting the stability of existing vessels. researchgate.netnih.gov

| Pericyte Behavior | Effect of VPA Exposure | Reference |

| Proliferation | Inhibited | researchgate.netnih.gov |

| Migration | Inhibited | researchgate.netnih.gov |

| Differentiation (to fibroblasts) | Inhibited | researchgate.netnih.gov |

| Gene Expression | Upregulation of genes for vessel stabilization/maturation | researchgate.netnih.gov |

Modulation of Blood Vessel Formation in Zebrafish Embryo Models

The zebrafish embryo is a powerful in vivo model for studying vascular development due to its transparency and rapid development. nih.govnih.gov Studies using this model have provided insights into the anti-angiogenic properties of VPA.

Research has demonstrated that VPA can inhibit angiogenesis in vivo. nih.gov In a chicken chorioallantoic membrane assay and a Matrigel plug assay in mice, VPA was found to inhibit the formation of new blood vessels. nih.gov Furthermore, embryos from VPA-treated mice exhibited disturbed vessel formation. nih.gov More specifically, in zebrafish models, exposure to VPA has been shown to alter brain homeostasis, synaptic connections, and signaling pathways related to neurogenesis, which can indirectly impact vascular development. uniroma1.it While direct studies on VPA-HA in zebrafish angiogenesis are limited, the findings with VPA suggest that this class of compounds can significantly modulate blood vessel formation. nih.gov

Structure Activity Relationship Sar Studies of Valproyl Hydroxamic Acid Derivatives

Impact of Structural Modifications on Anticonvulsant Potency in Animal Models

The conversion of the carboxylic acid group of Valproic Acid (VPA) into a hydroxamic acid moiety has a significant impact on its anticonvulsant properties. Studies in animal models, primarily using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure tests, have demonstrated that several VPA-HA derivatives possess notable anticonvulsant activity, with some exceeding the potency of the parent compound, VPA. nih.govnih.gov

Key findings from these studies indicate:

Active Derivatives : Valproyl hydroxamic acid (VPA-HA) itself, along with derivatives like N-(1-hydroxyethyl)-valpromide (HEV) and N-methoxy valpromide (B1683473), have shown better anticonvulsant activity than VPA in the MES test. nih.gov In one study, VPA-HA was found to be effective in both electroshock and chemoshock models, with a median effective dose (ED50) of 114 mg/kg in the MES test, compared to 211 mg/kg for VPA. researchgate.net

Inactive Derivatives : Not all structural modifications yield active compounds. Derivatives such as O-valproyl-VPA-HA, N-valproyl-O-valproyl-VPA-HA, N-(1-methoxyethyl) valpromide, and N-(1,2-dihydroxylpropyl)-valpromide were found to be inactive as anticonvulsants. nih.gov This suggests that the nature and position of substituents on the hydroxamic acid group are critical for activity.

Impact of Fluorination : The introduction of fluorine at the alpha-position of VPA hydroxamic acids has been shown to produce compounds with an improved anticonvulsant profile compared to their non-fluorinated counterparts. nih.gov For instance, the non-chiral 2-Fluoro-VPA-hydroxamic acid was identified as a particularly promising compound. nih.gov

Role of Lipophilicity : For VPA analogues in general, anticonvulsant potency has been highly correlated with lipophilicity (log P) and molecular volume rather than specific shape parameters. nih.govnih.gov This suggests that the ability of these compounds to cross the blood-brain barrier is a major determinant of their activity. nih.gov The larger, more lipophilic branched-chain fatty acids tend to be more active. nih.gov

The table below summarizes the anticonvulsant activity and neurotoxicity of selected VPA-HA derivatives compared to VPA in mice. nih.gov

| Compound | Anticonvulsant Potency (ED₅₀) (mmol/kg) | Neurotoxicity (TD₅₀) (mmol/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| Valproic Acid (VPA) | 0.57 | 1.83 | 3.2 |

| VPA-Hydroxamic Acid | 0.59 | 1.42 | 2.4 |

| 2-Fluoro-VPA-Hydroxamic Acid | 0.16 | 0.70 | 4.4 |

| (S)-4,4-di-Fluoro-VPA-HA | 0.23 | 0.98 | 4.3 |

| (R)-4,4-di-Fluoro-VPA-HA | 0.28 | 1.05 | 3.8 |

Data sourced from studies in mice using the subcutaneous pentylenetetrazole (PTZ) seizure threshold test for anticonvulsant activity and the rotorod test for neurotoxicity. nih.gov

Correlation between Chemical Structure and Teratogenic Potential in Animal Models

A primary motivation for developing VPA derivatives is to reduce the significant teratogenicity, particularly the induction of neural tube defects (NTDs) like spina bifida, associated with VPA. nih.govresearchgate.net SAR studies have established a clear link between chemical structure and teratogenic potential.

The key structural requirements for a VPA analog to be teratogenic in mouse models have been identified as:

The presence of a carboxylic acid functional group. researchgate.net

Branching at the C-2 position (the alpha-carbon). researchgate.net

A hydrogen atom attached to the C-2 carbon. researchgate.net

VPA-HA derivatives, by replacing the carboxylic acid with a hydroxamic acid, lack one of these critical structural requirements. As a result, studies in NMRI-exencephaly-mouse models have consistently shown that VPA-HA and its analogs exhibit greatly reduced or undetectable teratogenic potency compared to their corresponding carboxylic acids. nih.gov The conversion to an amide or hydroxamic acid derivative is a successful strategy for mitigating this toxicity. nih.gov

The teratogenic mechanism of VPA itself is strongly linked to its ability to inhibit histone deacetylase (HDAC) enzymes. nih.gov The structural changes in VPA-HA derivatives that reduce teratogenicity also alter their interaction with HDACs.

Relationship between Molecular Structure and Neurotoxicity in Animal Models

While VPA-HA derivatives often show reduced teratogenicity, their neurotoxicity profile can be more complex. Preclinical assessments, typically using the rotorod test in mice, measure the dose at which a compound causes motor impairment (median toxic dose, TD₅₀).

Studies have shown that the neurotoxicity of some hydroxamate derivatives is actually increased compared to VPA. nih.gov For example, VPA-HA has a TD₅₀ of 1.42 mmol/kg, which is more toxic than VPA's TD₅₀ of 1.83 mmol/kg. nih.gov Similarly, fluorinated derivatives, while more potent as anticonvulsants, were also more neurotoxic, with TD₅₀ values ranging from 0.70 mmol/kg to 1.05 mmol/kg. nih.gov

Metabolic Stability and Biotransformation Pathways of VPA-HA Analogs in Preclinical Studies

The metabolic fate of VPA-HA analogs is a critical factor influencing their efficacy, duration of action, and safety. The stability of the hydroxamic acid functional group is of particular importance.

Preclinical studies have yielded somewhat contrasting findings depending on the specific analog:

Metabolic Stability : Some derivatives, like VPA-HA and N-(1-hydroxyethyl)-valpromide (HEV), were found to be stable in vivo and resistant to biotransformation of the amide/hydroxamate back to the corresponding carboxylic acid (VPA). nih.gov This is a significant advantage over a prodrug like valpromide, which is extensively converted to VPA. nih.gov Further evidence from studies with brain and liver homogenates showed that VPA-HA was not degraded into VPA, indicating it acts as an active molecule in its own right. researchgate.net

Metabolic Lability and Pro-teratogenicity : In contrast, other analogs are readily metabolized. S-2-pentyl-4-pentynoic hydroxamic acid is extensively biotransformed to its corresponding carboxylic acid without altering its stereochemistry. nih.gov This resulting carboxylic acid metabolite was found to be very stable in vivo, with a much longer half-life than VPA, leading to its pro-teratogenic effect. nih.gov

Short Duration of Action : Although VPA-HA is stable against conversion to VPA, it appears to have a short-lived anticonvulsant effect. researchgate.net Its effective dose (ED₅₀) increases rapidly over a few hours, suggesting it is cleared or metabolized through other pathways. researchgate.net

The primary biotransformation pathways for VPA metabolites include ester glucuronide formation and various forms of oxidation (beta-, omega-, and omega-1-oxidation). nih.gov It is likely that VPA-HA analogs are also subject to these pathways, particularly glucuronidation at the hydroxamic acid or hydroxyl groups and oxidation along the alkyl side chains, leading to their eventual elimination. nih.govnih.gov

Advanced Research Methodologies Applied to Vpa Ha Studies

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental in the initial stages of research, providing a controlled environment to study the direct effects of VPA-HA on cells and specific molecular targets.

Cell Line-Based Screening for Biological Activity

The initial assessment of VPA-HA's biological activity, particularly its potential as an anticancer agent, involves screening against a panel of established cancer cell lines. This approach allows for the evaluation of its cytotoxic and antiproliferative effects across various cancer types. Commonly used cell lines for screening hydroxamic acid derivatives include those from breast, prostate, lung, and thyroid cancers. nih.govnih.govmdpi.comresearchgate.net Methodologies such as the MTT assay are employed to quantify cell viability after treatment with the compound. nih.gov For instance, studies on the parent compound, valproic acid (VPA), have demonstrated dose-dependent inhibition of cell viability in oral squamous carcinoma cell lines like CAL27. nih.gov

The selection of cell lines is often guided by the specific cancer type being targeted. For example, in prostate cancer research, cell lines such as LNCaP, C4-2, and DU145 have been used to evaluate the effects of VPA. nih.gov Similarly, in breast cancer studies, MCF-7 and MDA-MB-231 cell lines are commonly utilized. researchgate.net The data from these screenings help to identify cancer types that are most sensitive to the compound and provide a basis for further mechanistic studies.

Table 1: Examples of Cell Lines Used for Screening Hydroxamic Acid Derivatives

Cancer Type Cell Line Typical Assay Oral Squamous Cell Carcinoma CAL27 MTT Assay for cell viability Prostate Cancer LNCaP, C4-2, DU145 Cell proliferation and apoptosis assays Breast Cancer MCF-7, MDA-MB-231, HCC1954 Cell viability and migration assays Lung Cancer A549, Calu-6, NCI-H460 HDAC activity and apoptosis assays Thyroid Cancer Papillary and Follicular Thyroid Cancer Lines Cell proliferation and gene expression analysis Hepatocellular Carcinoma HepG2 Antiproliferative assays

Enzyme Inhibition Assays (e.g., HDAC activity)

A primary mechanism of action for VPA-HA and other hydroxamic acid derivatives is the inhibition of histone deacetylases (HDACs). nih.govnih.gov Enzyme inhibition assays are therefore crucial for quantifying the potency and selectivity of VPA-HA against different HDAC isoforms. These assays typically utilize purified HDAC enzymes or nuclear extracts containing HDACs. figshare.comnih.gov

The general principle of an HDAC inhibition assay involves incubating the enzyme with a fluorogenic or colorimetric substrate that, upon deacetylation, can be detected. The presence of an inhibitor like VPA-HA will reduce the deacetylation of the substrate, leading to a decrease in the signal. The concentration of the compound required to inhibit 50% of the enzyme's activity is determined as the IC50 value. These assays have been used to demonstrate that VPA is an inhibitor of class I and II HDACs. nih.gov For example, in vitro inhibition assays have been used to determine the IC50 values of novel hydroxamic acid derivatives against HDAC1, HDAC6, and HDAC8. nih.gov

Gene Expression Profiling and Proteomic Analysis in Cellular Models

To understand the downstream cellular effects of VPA-HA, researchers employ gene expression profiling and proteomic analysis. These techniques provide a global view of the changes in gene and protein expression following treatment with the compound.

Gene expression analysis is often performed using techniques like quantitative polymerase chain reaction (qPCR) to measure the expression of specific genes or microarray analysis for a broader, genome-wide perspective. nih.govnih.govnih.gov Studies on VPA have shown that it can modulate the expression of genes involved in apoptosis, such as down-regulating the pro-survival gene bcl-2 and up-regulating the pro-apoptotic gene bax. nih.gov Furthermore, VPA has been shown to re-express epigenetically silenced genes like cyclin D2 in cancer cells by increasing histone acetylation in the promoter region. nih.gov

Proteomic analysis, typically carried out using mass spectrometry-based techniques, identifies and quantifies changes in the cellular proteome. This can reveal alterations in signaling pathways and cellular processes affected by VPA-HA. For instance, proteomic and metabolomic analyses of tumors from a prostate cancer xenograft model treated with VPA in combination with another drug revealed significant impacts on the Hippo-YAP signaling pathway, which is involved in cancer-related extracellular matrix biology and metabolic reprogramming. nih.gov

In Vivo Animal Model Design and Execution

Following promising in vitro results, the evaluation of VPA-HA's therapeutic potential progresses to in vivo animal models. These models are critical for assessing the compound's efficacy and its effects within a complex biological system.

Rodent Models for Epilepsy Research

Given the established use of the parent compound, valproic acid, as an antiepileptic drug, rodent models of epilepsy are relevant for studying the potential anticonvulsant properties of VPA-HA. These models are designed to mimic different types of seizures and epilepsy syndromes observed in humans.

Commonly used models include the maximal electroshock seizure (MES) test and the pentylenetetrazol (PTZ) seizure test in mice, which are used to evaluate the efficacy of a compound against generalized tonic-clonic and absence seizures, respectively. nih.gov Another model involves using rats that have experienced frequent early-life seizures induced by methods such as flurothyl (B1218728) inhalation, which can lead to cortical dysplasia, a condition associated with intractable epilepsy. nih.gov Studies have also utilized gerbils that exhibit generalized tonic-clonic seizures in response to specific sensory stimulation and rats with spontaneous petit mal seizures. nih.gov The evaluation of VPA and its metabolites in these models has provided a comparative profile of their anticonvulsant potencies. nih.gov

Table 2: Rodent Models for Epilepsy Research

Model Animal Seizure Type Modeled Induction Method Maximal Electroshock Seizure (MES) Mouse Generalized tonic-clonic Electrical stimulation Pentylenetetrazol (PTZ) Seizure Test Mouse Absence seizures Chemical convulsant Flurothyl Inhalation Rat Early-life seizures, cortical dysplasia Chemical convulsant Sensory Stimulation-Induced Seizures Gerbil Generalized tonic-clonic Specific sensory stimuli Spontaneous 'petit mal' Seizures Rat Absence seizures Genetic predisposition

Oncology Xenograft and Syngeneic Models

To investigate the in vivo anticancer activity of VPA-HA, oncology xenograft and syngeneic models are utilized. These models involve the transplantation of cancer cells into immunodeficient or immunocompetent mice, respectively.

Xenograft models are created by implanting human cancer cell lines or patient-derived tumor tissue into immunodeficient mice, such as nude or SCID mice. These models are widely used to assess the ability of a compound to inhibit tumor growth. For example, the in vivo efficacy of VPA has been demonstrated in prostate cancer xenografts using cell lines like LNCaP, C4-2, and DU145, where treatment resulted in a significant reduction in tumor volume. nih.gov Similarly, xenograft models using the oral squamous cell carcinoma cell line CAL27 have been used to show the antitumor effects of VPA, with treated animals exhibiting reduced tumor volume and increased apoptosis within the tumor. nih.gov The effects of treatment in these models are often assessed by measuring tumor size over time and by immunohistochemical analysis of tumor tissue for markers of proliferation and apoptosis.

Syngeneic models, in contrast, use cancer cell lines derived from the same inbred strain of mouse that is used as the host. This allows for the study of the compound's effects in the context of a fully functional immune system, which is particularly important for evaluating immunomodulatory anticancer agents.

Neurodevelopmental and Neurological Disorder Models (e.g., ASD, Neuroprotection)

The study of VPA-HA is heavily informed by the extensive research on its parent compound, VPA, which is widely used to create animal models that mimic human neurological and neurodevelopmental conditions.

Autism Spectrum Disorder (ASD) Models: Prenatal exposure to VPA in rodents is a well-established and reliable translational model for studying the pathophysiology of ASD. nih.gov This exposure can induce structural and behavioral changes in animals that are similar to those observed in ASD. researchgate.net The underlying mechanism is often linked to VPA's activity as a histone deacetylase (HDAC) inhibitor, which leads to the overexpression of certain genes, accelerating neurite growth and neural proliferation. researchgate.net In vitro studies have confirmed that VPA can cause neurodevelopmental defects, primarily through the inhibition of class I HDACs. nih.gov The VPA-induced animal model is considered valuable because it may reflect the heterogeneity of ASD more effectively than models based on single-gene mutations. nih.gov These models provide a critical platform for understanding how VPA and its derivatives like VPA-HA could influence neurodevelopmental pathways.

Neuroprotection Models: The neuroprotective properties of VPA have been investigated in various models of neurodegenerative diseases, with findings suggesting potential therapeutic avenues. A significant body of evidence indicates that HDAC inhibitors can be neuroprotective. For instance, in the 6-OHDA rat model of Parkinson's disease, VPA treatment was shown to partly reverse behavioral and neurochemical alterations, decrease neuron degeneration in the striatum, and reduce microglial and astrocyte reactivity. rsc.org VPA's neuroprotective effects are thought to be related to its anti-inflammatory and HDAC inhibitory properties. rsc.org Similarly, in a rat model of focal cerebral ischemia (middle cerebral artery occlusion), VPA administration reduced infarct volume and improved cognitive deficits, suggesting that it ameliorates synaptic plasticity dysfunction and hippocampal neuronal loss. oup.com These studies on VPA provide the foundational knowledge for exploring the neuroprotective potential of its derivatives.

Non-Mammalian Models (e.g., Zebrafish for Angiogenesis and ASD)

The zebrafish (Danio rerio) has emerged as a cost- and time-effective non-mammalian model for studying the effects of compounds on development and disease. mdpi.com Its rapid external development and optical transparency make it ideal for observing organogenesis and the effects of chemical exposure in real-time.

Zebrafish Models of ASD: Exposure of zebrafish embryos to VPA is a validated method for inducing an ASD-like phenotype. mdpi.comoup.comacs.org These models are used to study a range of ASD-related characteristics, including behavioral, molecular, and physiological changes. nih.govresearchgate.net Research has shown that VPA-exposed zebrafish exhibit significant alterations, including:

Behavioral Deficits: Increased anxiety and impaired social interaction are commonly observed. mdpi.com

Physiological Changes: VPA exposure can lead to morphological abnormalities, increased mortality rates, and decreased heart rates. nih.govresearchgate.net

Neurochemical and Genetic Alterations: The model has been used to show that VPA can impair the development of serotonergic and dopaminergic systems and alter the expression of genes related to neurogenesis and neuroinflammation. mdpi.com

Angiogenesis Studies: The development of the vascular system, or angiogenesis, is a critical process that can be studied effectively in zebrafish. Research indicates that VPA can disrupt normal angiogenesis by reducing the expression of key factors like vascular endothelial growth factor A (VEGFA). researchgate.net This disruption of vascularization in the developing neural tube is considered a potential contributing factor to the pathogenesis of neurodevelopmental disorders. researchgate.net VPA has also been shown to suppress fin regeneration in adult zebrafish in a dose-dependent manner, a process that involves the formation of new tissue and vasculature. nih.gov

Table 1: Summary of VPA Effects in Zebrafish Models

| Parameter Studied | Model System | Key Findings | Citations |

|---|---|---|---|

| ASD-like Behaviors | VPA-exposed zebrafish larvae/adults | Impaired social interaction, increased anxiety, circling behavior. | mdpi.com, nih.gov, oup.com |

| Development & Morphology | VPA-exposed zebrafish embryos | Increased mortality, reduced hatching rates, morphological abnormalities. | researchgate.net, nih.gov, researchgate.net |

| Physiology | VPA-exposed zebrafish embryos | Significantly decreased heart rates. | nih.gov, researchgate.net |

| Angiogenesis | VPA-exposed zebrafish embryos | Disrupted normal angiogenesis, reduced expression of VEGFA. | researchgate.net |

| Fin Regeneration | Adult zebrafish with caudal fin amputation | Suppressed fin regeneration, delayed blastema formation. | nih.gov |

Computational Chemistry and Molecular Modeling for Rational Design

Computational methods are indispensable tools for the rational design of new compounds and for understanding the molecular interactions that underpin their biological activity.

Ligand-protein docking and molecular dynamics (MD) simulations are used to predict and analyze how a small molecule like VPA-HA binds to its protein target, most notably HDACs. acs.org Docking studies predict the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insight into the stability and conformational changes of the ligand-receptor complex over time. researchgate.net

Studies investigating the binding of VPA to various HDAC isoforms have revealed specific structural and energetic features of this interaction. colab.ws Docking and MD simulations have shown that VPA's carboxyl group can coordinate with the essential zinc atom and surrounding amino acid residues within the catalytic site of some HDACs. koreascience.kr However, other studies suggest that VPA may bind with a higher affinity to a different site, a hydrophobic channel known as the acetyl-releasing channel (HASC), where it engages in van der Waals and hydrogen bonding interactions. koreascience.kr These computational approaches are crucial for understanding the mechanism of inhibition and for designing more potent and selective derivatives of VPA and VPA-HA. colab.wskoreascience.kr

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in structural properties affect activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.